molecular formula C22H22N2O4 B3876941 (4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione

(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione

Cat. No.: B3876941
M. Wt: 378.4 g/mol
InChI Key: MOEPHEPRIQIFOS-HKWRFOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a morpholinylmethylidene group attached to an isoquinoline-1,3-dione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline-1,3-dione core through a cyclization reaction.

    Introduction of the Benzyl Group: The benzyl group is introduced via a Friedel-Crafts alkylation reaction.

    Methoxylation: The methoxy group is added through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Morpholinylmethylidene Group: The final step involves the condensation of morpholine with the intermediate compound to form the morpholinylmethylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-27-17-7-8-18-19(13-17)21(25)24(14-16-5-3-2-4-6-16)22(26)20(18)15-23-9-11-28-12-10-23/h2-8,13,15H,9-12,14H2,1H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEPHEPRIQIFOS-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN3CCOCC3)C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=C/N3CCOCC3)/C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione
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(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione
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(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione
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(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione
Reactant of Route 5
(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione
Reactant of Route 6
(4Z)-2-benzyl-7-methoxy-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione

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